Cas no 31992-03-7 (2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-3-ethyl-6-methyl-1-phenyl-)

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-3-ethyl-6-methyl-1-phenyl- structure
31992-03-7 structure
Product name:2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-3-ethyl-6-methyl-1-phenyl-
CAS No:31992-03-7
MF:C15H19N3O2
MW:273.330263376236
CID:305896
PubChem ID:208325

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-3-ethyl-6-methyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-3-ethyl-6-methyl-1-phenyl-
    • 5-(dimethylamino)-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione
    • 5-(Dimethylamino)-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
    • Uracil, 5-(dimethylamino)-3-ethyl-6-methyl-1-phenyl-
    • BRN 0753444
    • 2,4(1H,3H)-Pyrimidinedione, 5-dimethylamino-3-ethyl-6-methyl-1-phenyl-
    • DTXSID20185828
    • CHEMBL139401
    • 31992-03-7
    • 5-Dimethylamino-3-ethyl-6-methyl-1-phenyluracil
    • Inchi: InChI=1S/C15H19N3O2/c1-5-17-14(19)13(16(3)4)11(2)18(15(17)20)12-9-7-6-8-10-12/h6-10H,5H2,1-4H3
    • InChI Key: LACNYROKODNCOD-UHFFFAOYSA-N
    • SMILES: CCN1C(=O)C(N(C)C)=C(C)N(C2C=CC=CC=2)C1=O

Computed Properties

  • Exact Mass: 273.14787
  • Monoisotopic Mass: 273.148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.9Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.21
  • Boiling Point: 376.3°Cat760mmHg
  • Flash Point: 152.3°C
  • Refractive Index: 1.605
  • PSA: 43.86

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